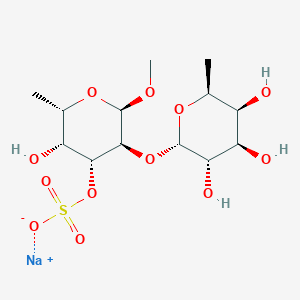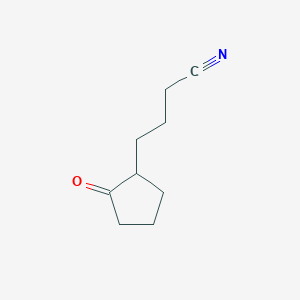
4-(2-Oxocyclopentyl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxocyclopentyl)butanenitrile is an organic compound with the molecular formula C9H13NO It is a nitrile derivative of cyclopentanone, characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within a cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Oxocyclopentyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with a suitable nitrile source under controlled conditions. For instance, the reaction of cyclopentanone with cyanogen bromide in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Oxocyclopentyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
4-(2-Oxocyclopentyl)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Oxocyclopentyl)butanenitrile involves its interaction with various molecular targets The nitrile group can act as an electrophile, participating in reactions with nucleophiles The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield different products
Comparison with Similar Compounds
2-Oxocyclopentanecarbonitrile: Similar structure but with a different carbon chain length.
Cyclopentanone: Lacks the nitrile group, making it less reactive in certain types of reactions.
Cyclopentanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 4-(2-Oxocyclopentyl)butanenitrile’s combination of a nitrile and ketone group within a cyclopentane ring makes it unique. This structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
128893-49-2 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-(2-oxocyclopentyl)butanenitrile |
InChI |
InChI=1S/C9H13NO/c10-7-2-1-4-8-5-3-6-9(8)11/h8H,1-6H2 |
InChI Key |
CPQVALOVUFCZAE-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CCCC#N |
Canonical SMILES |
C1CC(C(=O)C1)CCCC#N |
Synonyms |
Cyclopentanebutanenitrile, 2-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


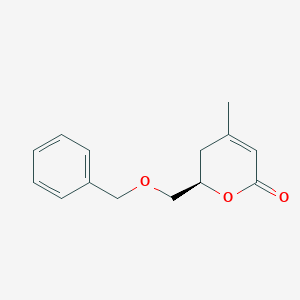
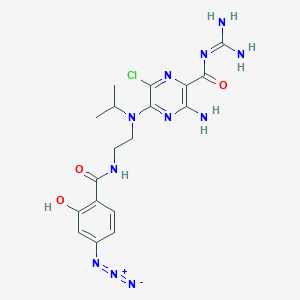
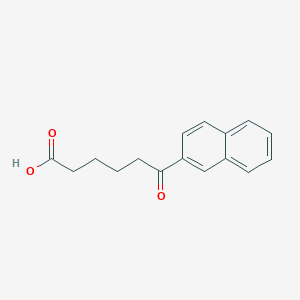
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)

![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
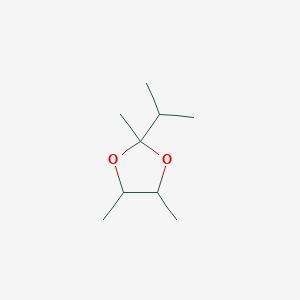

![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)
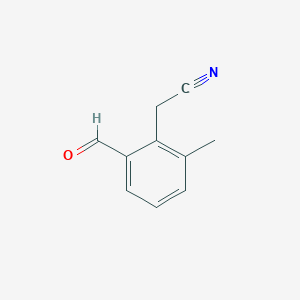
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)
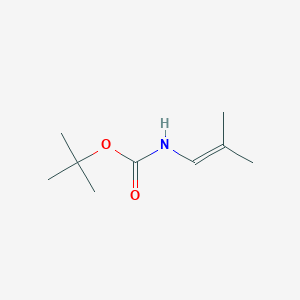
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)
